(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one
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Overview
Description
(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one typically involves the reaction of 4-methoxyaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-4-[(4-Methylphenyl)amino]-3-penten-2-one
- (3Z)-4-amino-3-penten-2-one
- (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Uniqueness
(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(4-methoxyanilino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-8(7-11(17)12(13,14)15)16-9-3-5-10(18-2)6-4-9/h3-7,16H,1-2H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJVALPZDUGPY-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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